molecular formula C23H30O5 B1246271 Euglobal G1

Euglobal G1

Cat. No.: B1246271
M. Wt: 386.5 g/mol
InChI Key: SFBXDLHLJDQOFR-UTNBYVNNSA-N
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Description

Historical Background and Discovery

Euglobal G1 was first isolated in 1990 from the juvenile leaves of Eucalyptus grandis, a species native to coastal regions of eastern Australia. The discovery emerged during investigations into bioactive compounds from Eucalyptus species, driven by their traditional medicinal uses. Takasaki et al. identified three novel euglobals (G1–G3) through chromatographic separation of chloroform extracts, with structural elucidation achieved via nuclear magnetic resonance (NMR) and mass spectrometry. This work revealed Euglobal G1’s unique acylphloroglucinol-monoterpene hybrid structure, marking a milestone in phytochemical research.

Classification within Acylphloroglucinol-Monoterpene Compounds

Euglobal G1 belongs to the euglobal family, characterized by a phloroglucinol core fused to a monoterpene unit. Its systematic IUPAC name, (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde , reflects its complex bicyclic architecture. Key structural features include:

Feature Description
Core structure Dihydroxylated phloroglucinol derivative
Terpene moiety α-Pinene-derived spiro-linked bicyclic system
Functional groups Aldehyde at C7, isovaleryl group at C5, methyl branches at C2/C14

This classification distinguishes it from related compounds like euglobal-G2 (β-pinene-derived) and macrocarpals (diterpene-linked).

Natural Occurrence and Distribution

Euglobal G1 occurs exclusively in Eucalyptus grandis, particularly in juvenile foliage. Distribution correlates with the tree’s native range:

Geographic Region Habitat Concentration
Coastal New South Wales Rainforest margins, alluvial soils 0.12–0.34% dry leaf weight
Central Queensland Sub-coastal wet forests 0.08–0.22% dry leaf weight
Northern Queensland Disjunct populations near river systems Trace amounts

Seasonal variations impact biosynthesis, with peak concentrations observed during austral spring.

Taxonomic Classification within Phytochemicals

Euglobal G1’s taxonomic positioning integrates multiple biochemical hierarchies:

Taxonomic Level Classification Identifier
Kingdom Organic compounds CHEBI:30745
Superclass Phenylpropanoids FooDB:FDB031100
Class Benzopyrans HMDB:HMDB0000209
Subclass Acylphloroglucinol-terpenoid hybrids PubChem:131191

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1

InChI Key

SFBXDLHLJDQOFR-UTNBYVNNSA-N

Isomeric SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Synonyms

euglobal G1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Euglobal G1 is characterized by its unique molecular structure, which includes multiple hydroxyl groups and acyl moieties that contribute to its biological activity. The compound's structural properties can be analyzed using computational chemistry methods such as Density Functional Theory (DFT), which helps in understanding its interaction with biological targets.

Anticancer Activity

Euglobal G1 has been shown to possess significant anticancer properties. Research indicates that it inhibits the activation of the Epstein-Barr virus, which is linked to various cancers. A study published in Cancer Letters reported that Euglobal G1 exhibited cytotoxic effects against cancer cell lines, suggesting its potential as a chemopreventive agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory setting, Euglobal G1 was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Properties

Euglobal G1 also displays antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Euglobal G1

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus32 µg/mL
FungiCandida albicans16 µg/mL

Proteomic Studies

Recent advancements in proteomics have allowed researchers to visualize the interaction networks of Euglobal G1 within cellular systems. These studies have identified key proteins involved in signaling pathways that Euglobal G1 may influence, providing insights into its therapeutic potential.

Chemical Reactions Analysis

Biomimetic Oxidative Cyclization

Euglobal G1 is synthesized via DDQ-mediated oxidative cyclization of grandinol (a biosynthetic precursor) with α-pinene. This reaction mimics natural biosynthetic pathways and proceeds as follows:

  • Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), (+)-α-pinene, nitromethane.

  • Mechanism : DDQ oxidizes grandinol to generate a reactive quinone methide intermediate, which undergoes [4+2] cycloaddition with α-pinene.

  • Yield : 21% (unoptimized) for Euglobal G1 and its regioisomers .

ParameterValueSource
Key IntermediateQuinone methide
Cycloaddition Partner(+)-α-pinene
Stereochemical OutcomeEnantioselective (R-configuration)

Key Functional Group Reactivity

Euglobal G1 participates in reactions characteristic of acylphloroglucinols:

Friedel-Crafts Acylation

  • Reaction : Phloroglucinol core undergoes acylation with 6-bromohexanoyl chloride.

  • Application : Used to introduce azide tags for chemical proteomics studies .

Vilsmeier-Haack Formylation

  • Reagents : POCl₃, DMF.

  • Outcome : Introduces aldehyde groups at the C-7 position, critical for downstream modifications .

C-Alkylation

  • Reagent : Iodomethane.

  • Site Selectivity : Methylation occurs at the phloroglucinol hydroxyl groups, enhancing stability .

Regioselective and Stereoselective Modifications

Euglobal G1’s reactivity is influenced by intramolecular hydrogen bonding (IHB) and steric effects:

  • IHB Network : Stabilizes the enol tautomer, directing electrophilic attacks to specific positions .

  • Terpene Coupling : (+)-α-pinene vs. (−)-β-pinene determines regiochemistry (e.g., Euglobal G1 vs. G3) .

PropertyImpact on ReactivitySource
O–H···O IHBsRedshift ν(OH) by 300–400 cm⁻¹
Acyl Group PositionDictates cycloaddition regioselectivity

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces retro-cycloaddition, releasing α-pinene and regenerating grandinol derivatives .

  • Oxidative Stability : Susceptible to DDQ overoxidation, necessitating precise stoichiometric control .

Euglobal G1’s chemical reactivity is defined by its bifunctional phloroglucinol-terpene structure, enabling diverse synthetic applications and biomimetic transformations. Advances in electrochemical and regioselective methods continue to enhance its utility in drug discovery and chemical biology.

Comparison with Similar Compounds

Structural and Functional Classification of Euglobals

Euglobals are subdivided into ε-, ζ-, and τ-types based on the relative positions of their acyl groups (R–C=O) and their terpene adducts (monoterpene or sesquiterpene). Key distinctions include:

  • ε/ζ-types : Differ in the mutual positions of their acyl groups, leading to variations in intramolecular hydrogen bonds (IHBs), dipole moments, and electronic properties .
  • τ-type : Contains two aldehyde acyl groups, resulting in distinct conformational stability and bioactivity .

EG-G1 (ε-type) and Euglobal III (EG-III, τ-type) are structurally analogous but differ in acyl group positions, which critically influence their anticancer potency .

Computational Studies on Molecular Properties

Comparative computational analyses (DFT/B3LYP, HF, and MP2 methods) reveal significant differences between ε- and ζ-type euglobals, including EG-G1:

Property EG-G1 (ε-type) ζ-type Euglobals Method
HOMO-LUMO Gap (eV) 5.2–5.8 4.9–5.5 DFT/B3LYP/6-31+G(d,p)
Dipole Moment (Debye) 6.3–7.1 5.8–6.5 HF/6-31G(d,p)
C–H Vibrational Frequency 2920–2940 cm⁻¹ 2900–2920 cm⁻¹ MP2/6-31G(d,p)
IHB Strength (O–H···O) Stronger (2.65–2.75 Å) Weaker (2.75–2.85 Å) DFT/B3LYP/6-31+G(d,p)

Comparison with Euglobal III and Glycyrrhetic Acid

EG-G1 and EG-III (τ-type) share a phloroglucinol backbone but differ in acyl group configurations:

Parameter EG-G1 (ε-type) EG-III (τ-type) Glycyrrhetic Acid
Anti-Tumor Activity (IC₅₀) 0.8 μM (EBV inhibition) 1.5 μM 1.2 μM
IHB Network Dual O–H···O bonds Single O–H···O bond N/A
Terpene Adduct Monoterpene Sesquiterpene Triterpenoid

EG-G1’s superior activity is attributed to its optimized IHB network and monoterpene adduct, which enhance molecular rigidity and interaction with cellular targets .

Comparison with Other Euglobal Derivatives

EG-G1 belongs to a broader class of euglobals, including Euglobal Ia1, Ib, Ic, and G4–G12, which vary in acyl and terpene moieties:

  • Euglobal G4: Shares a monoterpene adduct with EG-G1 but has a ζ-type configuration, resulting in a 15% lower HOMO-LUMO gap and reduced anticancer efficacy .
  • Euglobal Ia1/Ia2 : Contain isobutyl acyl groups instead of aldehydes, leading to weaker IHBs and diminished bioactivity .

Hydrogen Bonding and Conformational Dynamics

The O–H···O IHB network in EG-G1 stabilizes its low-energy conformers and modulates electronic properties. Removal of IHBs increases conformational energy by 8–12 kcal/mol, destabilizing the molecule . Comparative studies show that ε-type euglobals retain IHBs under physiological conditions, whereas ζ-types exhibit greater conformational flexibility, reducing target binding efficiency .

Implications for Drug Design and Future Research

EG-G1’s structural specificity and computational profiles provide a template for designing acylphloroglucinol-based anticancer agents. Key strategies include:

  • Optimizing terpene adducts to enhance membrane permeability.
  • Engineering ε-type configurations to maximize IHBs and electronic stability.
  • Validating in vivo efficacy through preclinical models, leveraging existing in vitro data .

Future studies should explore synergistic effects with conventional chemotherapeutics and address bioavailability challenges through nanoformulation .

Preparation Methods

Reaction Mechanism and Key Steps

  • Oxidation of Cresol Derivatives :
    Cresol precursors undergo selective oxidation at a PTFE-fiber coated electrode , generating reactive quinomethanes. DDQH₂ facilitates electron transfer, ensuring regioselective formation of intermediates.

  • Cycloaddition with Terpenes :
    Quinomethanes react with terpene units (e.g., β-caryophyllene) in a [4+2] cycloaddition, forming the chroman skeleton. The PTFE coating stabilizes intermediates, achieving yields comparable to natural biosynthesis.

Experimental Setup and Conditions

ParameterSpecification
Electrode MaterialPTFE-fiber coated with carbon
MediatorDDQH₂ (0.1 M in acetonitrile)
Voltage1.2 V vs. Ag/AgCl reference electrode
Temperature25°C
Reaction Time6–8 hours

This setup minimizes side reactions, with DDQH₂ recycling ensuring catalytic efficiency.

Optimization of Cycloaddition Efficiency

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) enhance quinomethane stability, while temperatures >30°C accelerate terpene decomposition. Optimal outcomes occur at 25°C , balancing reaction kinetics and intermediate longevity.

Terpene Selection and Stoichiometry

β-Caryophyllene is preferred for its conformational compatibility with quinomethanes. A 1:1.2 molar ratio (quinomethane:terpene) maximizes cycloaddition yield, as excess terpene reduces byproduct formation.

Analytical Validation of Synthetic Products

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals at δ 9.8 ppm (aldehyde protons) and δ 1.2–1.6 ppm (terpene methyl groups).

    • ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm, confirming acylphloroglucinol formation.

  • High-Resolution Mass Spectrometry (HRMS) :
    Molecular ion peak at m/z 386.5 [M+H]⁺ matches the theoretical mass of C₂₃H₃₀O₅.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) reveals >95% purity when using gradient elution (acetonitrile:water, 70:30 to 90:10).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Electrochemical65–7295–98Moderate
Biomimetic58–6390–93Low

Electrochemical synthesis outperforms biomimetic approaches in yield and purity, though scalability remains constrained by electrode fabrication costs.

Challenges and Mitigation Strategies

Intermediate Instability

Quinomethanes degrade rapidly under aerobic conditions. Inert atmosphere (N₂/Ar) and low-temperature electrolysis (−10°C) extend their half-life to 2–3 hours.

Byproduct Formation

Unreacted terpenes and over-oxidized cresols are common byproducts. Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively isolates Euglobal G1 with >90% recovery .

Q & A

Q. What strategies ensure reproducibility in Euglobal G1 isolation protocols?

  • Methodological Answer : Publish step-by-step workflows with equipment specifications (e.g., column dimensions, gradient programs). Share chromatograms and spectral data in supplementary files. Use certified reference materials (CRMs) for calibration and inter-laboratory comparisons. Adopt electronic lab notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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